molecular formula C9H12ClNO3 B6196415 tert-butyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate CAS No. 2694744-38-0

tert-butyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate

Cat. No.: B6196415
CAS No.: 2694744-38-0
M. Wt: 217.6
InChI Key:
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Description

Tert-butyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate: is a chemical compound characterized by its unique structure, which includes a tert-butyl group, a chloromethyl group, and an oxazole ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as 5-(chloromethyl)-1,2-oxazole-3-carboxylic acid and tert-butanol.

  • Reaction Conditions: The reaction is usually carried out under acidic conditions, often using a strong acid like sulfuric acid or hydrochloric acid as a catalyst. The reaction temperature and time are carefully controlled to ensure the formation of the desired product.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or batch processes to optimize yield and purity. Purification steps such as recrystallization or distillation are employed to obtain the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common. Reagents like sodium hydride or potassium carbonate are used to facilitate these reactions.

  • Coupling Reactions: The compound can participate in coupling reactions, forming bonds with other organic molecules.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

  • Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF).

  • Coupling Reactions: Palladium catalysts, triethylamine, solvents like dichloromethane.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones.

  • Reduction Products: Alcohols, amines.

  • Substitution Products: Alkylated derivatives, ethers.

  • Coupling Products: Biaryls, heterocycles.

Scientific Research Applications

Chemistry: Tert-butyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: Medicine: It may be explored for its therapeutic properties, possibly serving as a precursor for drug development. Industry: The compound's reactivity makes it valuable in the production of various chemical products, including polymers and specialty chemicals.

Mechanism of Action

The mechanism by which tert-butyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate exerts its effects depends on the specific application. For example, in organic synthesis, it may act as an electrophile, reacting with nucleophiles to form new bonds. In biological systems, its interactions with molecular targets could involve binding to enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

  • Chloromethyl tert-butyl ether: Used as an alkylating agent and solvent.

  • Benzyl chloromethyl ether: Employed in organic synthesis for introducing protecting groups.

  • 1,3-Di-tert-butyl-5-(chloromethyl)benzene:

Uniqueness: Tert-butyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate stands out due to its oxazole ring, which imparts unique chemical properties and reactivity compared to other chloromethyl compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its versatility and reactivity make it a valuable compound for research and application.

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Properties

CAS No.

2694744-38-0

Molecular Formula

C9H12ClNO3

Molecular Weight

217.6

Purity

95

Origin of Product

United States

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